

Ethyl 2-Aminoisobutyrate: A Comprehensive Guide to Identification and Characterization

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Compound of Interest

Compound Name: Ethyl, 2-amino-1,1-dimethyl-2-oxo-

CAS No.: 2597-36-6

Cat. No.: B3255781

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Introduction: The Strategic Importance of a Unique Building Block

In the landscape of modern peptide and small molecule drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of rational design. 2-Aminoisobutyric acid (Aib or α -methylalanine), the parent acid of ethyl 2-aminoisobutyrate, is a premier example of such a molecule.^{[1][2]} Its unique gem-dimethyl group introduces significant steric hindrance, which confers a remarkable resistance to enzymatic degradation when incorporated into a peptide backbone.^{[1][3]} This structural feature is critical for enhancing the in-vivo stability and bioavailability of peptide therapeutics. Ethyl 2-aminoisobutyrate serves as a key esterified derivative and intermediate, making its unambiguous identification and characterization a prerequisite for any research, development, or manufacturing campaign.

This guide provides a comprehensive, multi-modal strategy for the definitive identification of ethyl 2-aminoisobutyrate. We move beyond simple data reporting to explain the causality behind the analytical choices, presenting a self-validating system of protocols designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.

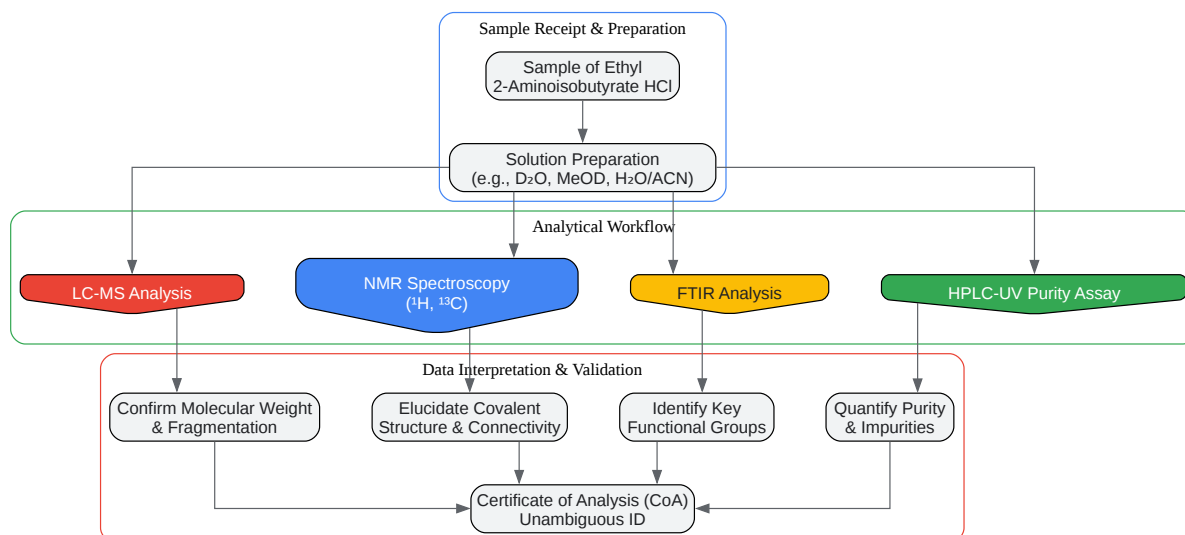
Part 1: Core Identification and Physicochemical Profile

Before delving into complex analytical procedures, establishing the fundamental identity of the compound is paramount. Ethyl 2-aminoisobutyrate is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. The following table summarizes its key identifiers.

Identifier	Value	Source
Compound Name	Ethyl 2-amino-2-methylpropanoate hydrochloride	[4][5]
Synonyms	2-Aminoisobutyric acid ethyl ester hydrochloride, H-Aib-OEt·HCl	[5][6]
CAS Number	17288-15-2	[4][5][6][7]
Molecular Formula	C ₆ H ₁₃ NO ₂ ·HCl	[4][6]
Molecular Weight	167.63 g/mol	[4][6]
Canonical SMILES	CCOC(=O)C(C)(C)N.Cl	[5]
IUPAC Name	ethyl 2-amino-2-methylpropanoate;hydrochloride	[5][7]

Part 2: The Orthogonal Strategy for Unambiguous Identification

Trust in a chemical entity's identity is not achieved through a single measurement but through a constellation of corroborating data from orthogonal (independent) analytical techniques. This approach forms a self-validating system where the structural information from one method (e.g., NMR) is confirmed by the compositional data from another (e.g., Mass Spectrometry). The workflow below illustrates this principle.



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Orthogonal Analytical Workflow for Compound Identification.

Part 3: Spectroscopic and Mass Spectrometric Characterization

This section details the core analytical techniques required for structural elucidation and confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z). For ethyl 2-aminoisobutyrate, we expect to see the protonated molecular ion $[M+H]^+$ corresponding to the free base ($C_6H_{13}NO_2$). This technique serves as the first critical checkpoint: if the observed mass does not match the theoretical mass, the sample is not the correct compound.

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 $\mu\text{g/mL}$ for analysis.
- **Chromatographic Separation (Optional but Recommended):**
 - **System:** A standard HPLC or UPLC system.
 - **Column:** C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
 - **Gradient:** A rapid gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.
 - **Flow Rate:** 0.4 mL/min.
 - **Injection Volume:** 1-5 μL .
- **Mass Spectrometric Detection:**
 - **Ionization Source:** Electrospray Ionization (ESI), positive ion mode.
 - **Analysis Mode:** Full scan from m/z 50 to 500.

- Key Parameters: Optimize capillary voltage (~3.5 kV) and source temperature (~150 °C) as per instrument guidelines.

Expected Data & Interpretation: The molecular formula of the free base is C₆H₁₃NO₂.

- Monoisotopic Mass: 131.0946 g/mol .
- Primary Ion: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 132.1024.
- Fragmentation (MS/MS): Tandem mass spectrometry of the m/z 132 parent ion would likely show characteristic fragment ions, such as the loss of the ethoxy group (-OC₂H₅) resulting in a fragment at m/z 87.08, or loss of the entire ethyl formate group resulting in a fragment at m/z 58.07, confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: While MS confirms the mass, NMR spectroscopy reveals the actual covalent structure—the arrangement and connectivity of atoms. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR identifies the unique carbon environments. For a molecule with a defined structure like ethyl 2-aminoisobutyrate, the NMR spectrum is a unique fingerprint.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD)). Ensure complete dissolution.
- Instrumental Analysis:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
 - Referencing: Reference the spectra to the residual solvent peak (e.g., D₂O at 4.79 ppm, MeOD at 3.31 ppm for ¹H).

Expected Spectral Data & Interpretation:

¹ H NMR	Expected Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Ethyl -CH ₃	~1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃
Ethyl -CH ₂ -	~4.20	Quartet (q)	2H	-O-CH ₂ -CH ₃
Gem-dimethyl	~1.50	Singlet (s)	6H	-C(CH ₃) ₂
Amine -NH ₂	~3.5-4.5 (variable)	Broad Singlet (br s)	2H	-NH ₂ (will exchange in D ₂ O)

¹³ C NMR	Expected Chemical Shift (ppm)	Assignment
Carbonyl C=O	~175	C=O
Quaternary Carbon	~58	-C(CH ₃) ₂
Ethyl -CH ₂ -	~62	-O-CH ₂ -CH ₃
Gem-dimethyl	~24	-C(CH ₃) ₂
Ethyl -CH ₃	~14	-O-CH ₂ -CH ₃

The presence of a quartet integrating to 2H and a triplet to 3H is definitive proof of an ethyl group. The sharp singlet integrating to 6H is the unmistakable signature of the gem-dimethyl group central to this molecule's identity.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The principle is that different chemical bonds vibrate at

specific, characteristic frequencies when irradiated with infrared light. This allows us to quickly verify the presence of the ester (C=O) and amine (N-H) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Analysis:** Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted by the instrument software.

Expected Data & Interpretation:

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3300-3000 (broad)	N-H Stretch	Primary Amine (-NH ₂)
2980-2850 (sharp)	C-H Stretch	Alkyl groups
~1735 (strong, sharp)	C=O Stretch	Ester
~1200 (strong)	C-O Stretch	Ester

Observing a strong, sharp peak around 1735 cm^{-1} alongside broad amine stretches and standard C-H signals provides a third, independent confirmation of the molecule's core structural features.^{[8][9]}

Conclusion: A Triad of Evidence for Confident Progression

The definitive identification of ethyl 2-aminoisobutyrate is not a matter of a single data point but the culmination of a logical, multi-modal analytical strategy. By integrating the precise mass determination from Mass Spectrometry, the detailed structural map from NMR Spectroscopy, and the functional group confirmation from IR Spectroscopy, researchers and drug developers can establish a high-confidence, self-validating data package. This analytical triad ensures the

identity, integrity, and quality of this critical building block, providing the trusted foundation necessary for advancing innovative therapeutic programs.

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